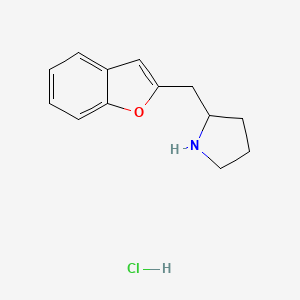

2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride

Description

2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) substituted at the 2-position with a benzofuran-2-ylmethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications. Benzofuran derivatives are known for their bioactivity, including antimicrobial, antitumor, and enzyme-inhibitory properties. This compound’s structural uniqueness lies in the fusion of benzofuran’s aromaticity with pyrrolidine’s conformational flexibility, which may influence receptor binding or metabolic pathways .

Properties

IUPAC Name |

2-(1-benzofuran-2-ylmethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO.ClH/c1-2-6-13-10(4-1)8-12(15-13)9-11-5-3-7-14-11;/h1-2,4,6,8,11,14H,3,5,7,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTBCOXWDNNIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC3=CC=CC=C3O2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride typically involves the reaction of 1-benzofuran-2-ylmethyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

Reduction: Formation of reduced benzofuran derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride typically involves the reaction of benzofuran derivatives with pyrrolidine. The process can be optimized for yield and purity using various solvents and reaction conditions. For example, the use of tetrahydrofuran as a solvent has been shown to yield high purity compounds with favorable diastereomeric ratios.

Table 1: Synthesis Conditions Overview

| Solvent | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| Tetrahydrofuran | 90 | >15:1 |

| Acetonitrile | 82 | 9:1 |

| Ethanol | Varies | Lower than THF |

Biological Activities

Research indicates that compounds containing the benzofuran moiety exhibit a wide range of biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of benzofuran, including 2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride, can inhibit the growth of various cancer cell lines. For instance, spiro-pyrrolidine derivatives derived from benzofuran have demonstrated significant antiproliferative effects against human cancer cell lines such as HeLa and CT26, with IC50 values comparable to or better than established chemotherapeutics like cisplatin .

- Antimicrobial Properties : Benzofuran derivatives have also been evaluated for their antimicrobial activities. Research indicates that certain compounds exhibit strong inhibitory effects against bacteria and fungi, making them potential candidates for new antimicrobial agents .

- Neuroprotective Effects : Some studies suggest that these compounds may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

Numerous studies have explored the applications of benzofuran derivatives in medicinal chemistry:

- Anticancer Research : A study evaluating spiro-pyrrolidine derivatives showed promising results against HeLa cells, with one compound exhibiting an IC50 value of 10.26 µM, indicating strong potential as an anticancer agent .

- Antimicrobial Studies : Another investigation highlighted the antibacterial efficacy of certain benzofuran derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones when compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs:

APP (trans-1-[2-[2-[2-(1-Adamantyl)vinyl]phenoxy]ethyl]-pyrrolidine hydrochloride) Structure: Pyrrolidine linked to a phenoxyethyl group substituted with an adamantylvinyl moiety. Key Difference: Replaces benzofuran with a bulky adamantyl group, increasing lipophilicity and steric hindrance. Application: Inhibits gastric H+/K+-ATPase, demonstrating anti-secretory activity .

Benzofuran-2-yl(pyridin-3-yl)methanamine Dihydrochloride Structure: Benzofuran-2-ylmethyl group attached to a pyridine ring instead of pyrrolidine.

2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Structure: Pyrrolidine substituted with a trimethoxybenzoyloxyethyl group.

Key Findings :

- Antimicrobial Activity: Benzofuran-pyrrolidine hybrids may share antimicrobial mechanisms with thiopyrimidinone analogs (e.g., 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidinones), where alkyl/aryl substituents enhance Gram-positive bacterial inhibition .

- Enzyme Inhibition : APP’s adamantyl group confers irreversible H+/K+-ATPase binding, whereas benzofuran’s π-π stacking might favor reversible interactions .

Physicochemical Comparison:

Biological Activity

2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzyme modulation properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride is C13H15ClN2O, with a molecular weight of 201.26 g/mol. The compound consists of a benzofuran ring linked to a pyrrolidine moiety, which contributes to its diverse biological activities.

Anticancer Properties

Research indicates that 2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride exhibits significant anticancer activity . Studies have shown its potential to inhibit tumor cell proliferation. For instance, in vitro assays demonstrated that the compound effectively induced cell cycle arrest and apoptosis in cancer cell lines, particularly HeLa cells.

Table 1: Effects on Cell Cycle Distribution in HeLa Cells

| Compound | % G0-G1 | % S | % G2/M | % Pre-G1 (Apoptosis) |

|---|---|---|---|---|

| Control | 46.26 | 42.99 | 10.75 | 1.95 |

| Test Compound | 47.06 | 51.23 | 1.71 | 24.71 |

The data indicate that the test compound significantly increased the percentage of cells in the pre-G1 phase, suggesting enhanced apoptotic activity compared to the control .

Antimicrobial Effects

The compound also demonstrates antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising, indicating strong antibacterial activity.

Table 2: Antimicrobial Activity Against Selected Bacteria

| Bacteria | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.0039 | 23 |

| Escherichia coli | 0.025 | 20 |

These results highlight the potential of this compound as a therapeutic agent against resistant bacterial strains .

Enzyme Modulation

The mechanism of action for 2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride involves its interaction with specific enzymes and receptors. It has been shown to inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Case Study: Enzyme Inhibition

In a study focusing on the inhibition of specific thioesterases, the compound was found to interact with key binding sites, demonstrating its potential as a lead compound for further development in treating diseases like tuberculosis .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(1-Benzofuran-2-ylmethyl)pyrrolidine hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting benzofuran derivatives with pyrrolidine precursors under reflux conditions. For example, similar pyrrolidine derivatives are synthesized by heating 2-fluorobenzaldehyde with dialkylamines in DMF at 150°C for 20 hours, followed by extraction with ethyl acetate and purification via column chromatography . Adjust stoichiometry and solvent polarity (e.g., DMF vs. ethanol) to optimize yield.

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the benzofuran-pyrrolidine linkage and chloride counterion. HPLC (≥95% purity threshold) and mass spectrometry (to verify molecular weight) are critical for purity assessment. For crystalline samples, X-ray crystallography can resolve stereochemical ambiguities, as demonstrated in analogous pyrrolidine-based structures .

Q. What solvent systems are suitable for recrystallization?

- Methodological Answer : Ethyl acetate/hexane mixtures or methanol/water systems are effective for recrystallizing polar heterocyclic hydrochlorides. Monitor solubility via phase diagrams and ensure low hygroscopicity to prevent hydrate formation. Pre-purify crude products via silica gel chromatography (eluent: 5–10% methanol in dichloromethane) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Employ microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) to reduce reaction time and improve reproducibility. Catalytic additives like potassium carbonate or DBU enhance nucleophilic substitution efficiency. For scalability, transition from batch to flow chemistry systems to control exothermic reactions .

Q. What computational strategies predict the compound’s bioactivity or binding affinity?

- Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with biological targets like serotonin receptors. Validate predictions with in vitro assays (e.g., radioligand binding studies) .

Q. How to resolve contradictions between spectral data and crystallographic results?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal structures. Perform variable-temperature NMR to assess conformational flexibility. Complement with Hirshfeld surface analysis to quantify intermolecular interactions in the solid state, as shown in crystallographic studies of related pyrrolidine derivatives .

Q. What strategies mitigate degradation during long-term storage?

Q. How to design enantioselective synthesis routes for chiral analogs?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Pd/BINAP complexes) to control stereochemistry. Analyze enantiomeric excess via chiral HPLC (Chiralpak columns) or circular dichroism . For diastereomers, leverage crystallization-induced asymmetric transformation .

Methodological Design & Data Analysis

Q. How to design a SAR study for derivatives of this compound?

- Methodological Answer : Systematically modify substituents on the benzofuran or pyrrolidine moieties. Prioritize substituents based on Lipinski’s Rule for drug-likeness. Use multivariate analysis (PCA or PLS regression) to correlate structural features with activity data from high-throughput screening .

Q. What in silico tools assess ADMET properties early in development?

- Methodological Answer :

Tools like SwissADME predict absorption (logP, topological polar surface area) and ProTox-II estimates toxicity (hepatotoxicity, mutagenicity). Cross-validate with experimental Caco-2 permeability assays and microsomal stability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.